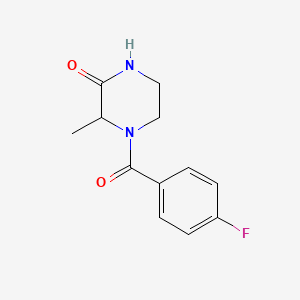

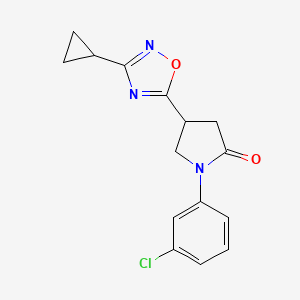

![molecular formula C19H19N3O4S B6578915 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1219158-96-9](/img/structure/B6578915.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important. Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, 3-(1,3-benzoxazol-2-yl)phenylamine derivatives can be synthesized from a number of substituted 2-amino benzothiazoles .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry .Chemical Reactions Analysis

Benzoxazole derivatives have been used in the synthesis of a variety of bioactive compounds. For example, they have been used in the synthesis of potential antibacterial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific substituents present in the molecule. For example, benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .Wirkmechanismus

Target of Action

The primary target of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide, also known as F5142-0107 or VU0637160-1, is believed to be specific receptors or enzymes involved in cellular signaling pathways. These targets often play crucial roles in disease progression, making them ideal for therapeutic intervention .

Mode of Action

This compound interacts with its targets by binding to specific sites, leading to either inhibition or activation of the target’s function. This interaction can result in changes in cellular signaling, gene expression, or metabolic processes, depending on the nature of the target .

Biochemical Pathways

The affected biochemical pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can alter the cellular environment, potentially leading to therapeutic effects such as reduced tumor growth or decreased inflammation .

Pharmacokinetics

The pharmacokinetics of F5142-0107 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in the modulation of target activity, leading to changes in cellular behavior. This can include inhibition of cell proliferation, induction of apoptosis, or suppression of inflammatory responses. These effects contribute to the compound’s potential therapeutic benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can alter its activity .

This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent and underscores the importance of considering various factors in its development and application.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamideβ-CD in lab experiments is its ability to solubilize and stabilize hydrophobic molecules. This makes it ideal for experiments involving hydrophobic molecules, such as drugs and enzymes. However, it is important to note that the solubilization and stabilization of hydrophobic molecules is dependent on the concentration of the cyclodextrin derivative. Therefore, it is important to use the correct concentration for the experiment. In addition, it is important to note that this compoundβ-CD is a relatively large molecule and can affect the behavior of small molecules, such as drugs, in aqueous solution.

Zukünftige Richtungen

The potential applications of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamideβ-CD are vast and varied. In the future, it could be used to improve the solubility and stability of drugs, leading to improved absorption and bioavailability. In addition, it could be used to improve the stability of proteins and other biomolecules, leading to improved shelf life and stability. It could also be used to improve the delivery of drugs and other molecules to target sites, leading to improved efficacy and reduced side effects. Furthermore, it could be used to improve the safety and efficacy of drugs, leading to improved safety and efficacy. Finally, it could be used to improve the stability and solubility of a wide range of compounds, leading to improved laboratory experiments.

Synthesemethoden

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamideβ-CD is synthesized from a cyclodextrin derivative, β-cyclodextrin (β-CD), by reaction with 1-methanesulfonylpyrrolidine-2-carboxylic acid (MPCA). The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction time is typically 30 minutes. After the reaction, the product is precipitated and purified by recrystallization. The yield of the reaction is typically over 95%.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamideβ-CD has been widely used in scientific research due to its ability to solubilize and stabilize hydrophobic molecules. It has been used in a variety of research areas, including biochemistry, pharmaceuticals, and drug delivery. It has been used to solubilize a wide range of compounds, including drugs, vitamins, enzymes, and other biologically active molecules. It has also been used to stabilize proteins and other biomolecules, leading to improved shelf life and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOZBOJNMZMCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)

![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)

![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)

![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6578887.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B6578896.png)

![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)